molecular formula C4H7ClN4O4S2 B13361833 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride CAS No. 171967-86-5

1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13361833
CAS No.: 171967-86-5
M. Wt: 274.7 g/mol
InChI Key: PVKGQPUFIWJRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a triazole ring, a sulfonyl chloride group, and a dimethylsulfamoyl group, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 1H-1,2,4-triazole-3-sulfonyl chloride with N,N-dimethylsulfamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1H-1,2,4-triazole-3-sulfonyl chloride+N,N-dimethylsulfamide1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride\text{1H-1,2,4-triazole-3-sulfonyl chloride} + \text{N,N-dimethylsulfamide} \rightarrow \text{this compound} 1H-1,2,4-triazole-3-sulfonyl chloride+N,N-dimethylsulfamide→1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted triazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.

    Hydrolysis Products: Hydrolysis results in the formation of the corresponding sulfonic acid.

Scientific Research Applications

1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various triazole derivatives.

    Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with anticancer, antiviral, and antibacterial properties.

    Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethylsulfamoyl chloride: Shares the dimethylsulfamoyl group but lacks the triazole ring.

    Triazole-3-sulfonyl chloride: Contains the triazole ring and sulfonyl chloride group but lacks the dimethylsulfamoyl group.

    N,N-Dimethylaminosulfonyl chloride: Similar structure but with an amino group instead of the triazole ring.

Uniqueness

1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride is unique due to the combination of the triazole ring, sulfonyl chloride group, and dimethylsulfamoyl group. This unique structure imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

1-(dimethylsulfamoyl)-1,2,4-triazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN4O4S2/c1-8(2)15(12,13)9-3-6-4(7-9)14(5,10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKGQPUFIWJRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=NC(=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.